molecular formula C12H10N2O5 B8531567 6,7-diacetoxy-4(3H)-quinazolinone

6,7-diacetoxy-4(3H)-quinazolinone

Cat. No. B8531567
M. Wt: 262.22 g/mol
InChI Key: BOGKBLCFWWOPSU-UHFFFAOYSA-N
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Patent
US07960545B2

Procedure details

Into a 3.0 L four necked round bottomed flask, equipped with a mechanical stirrer, reflux condenser, pressure equalizing addition funnel and thermometer socket are charged chloroform (1000 ml), 6,7-diacetoxy-4(3H)-quinazolinone (50 g) obtained by the process described in step (ii) above and dimethylformamide (2 ml). Oxalyl chloride (50 g) was slowly added in about 20-30 minutes. The reaction mass was slowly heated to reflux temperature and maintained at reflux temperature for 6 hours. Reaction was found to be over by HPLC. Cooled the reaction mass to 25-30° C. and slowly quenched into saturated sodium bicarbonate solution at less than 10° C. Separated the organic layer and dried over anhydrous sodium sulfate. The dried organic layer thus obtained was directly used in the next step without any purification.
[Compound]
Name
four
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:4])(Cl)Cl.[C:5]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][C:20](=[O:22])[CH3:21])[N:15]=[CH:14][NH:13]C2=O)(=[O:7])[CH3:6].C(Cl)(=O)C(Cl)=O>CN(C)C=O>[Cl:4][C:1]1[C:11]2[C:16](=[CH:17][C:18]([O:19][C:20](=[O:22])[CH3:21])=[C:9]([O:8][C:5](=[O:7])[CH3:6])[CH:10]=2)[N:15]=[CH:14][N:13]=1

Inputs

Step One
Name
four
Quantity
3 L
Type
reactant
Smiles
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(NC=NC2=CC1OC(C)=O)=O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
addition funnel
CUSTOM
Type
CUSTOM
Details
obtained by the process
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
slowly quenched into saturated sodium bicarbonate solution at less than 10° C
CUSTOM
Type
CUSTOM
Details
Separated the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The dried organic layer thus obtained
CUSTOM
Type
CUSTOM
Details
was directly used in the next step without any purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.